molecular formula C18H23FN4O4 B13849776 Marbofloxacin Impurity E

Marbofloxacin Impurity E

Cat. No.: B13849776
M. Wt: 378.4 g/mol
InChI Key: HATKOXAYUXGYIS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Marbofloxacin Impurity E is a chemical compound that is often used as a reference standard in laboratory tests. It is an impurity associated with Marbofloxacin, a fluoroquinolone antibiotic used primarily in veterinary medicine. This compound is crucial for analytical method development, method validation, and quality control during the production of Marbofloxacin .

Preparation Methods

The preparation of Marbofloxacin Impurity E involves several synthetic routes and reaction conditions. One method includes the reaction of a compound disclosed as Formula (V) with phenylmethane, triethylamine, and N-methylpiperazine, followed by heating and subsequent reactions with potassium hydroxide and dichloromethane . Another method involves the continuous operation of multi-step reactions using conventional reagents that are commercially available . These methods are designed to ensure high efficiency, short synthetic routes, and high product purity, making them suitable for industrial production.

Chemical Reactions Analysis

Marbofloxacin Impurity E undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Scientific Research Applications

Marbofloxacin Impurity E has several scientific research applications:

Mechanism of Action

The mechanism of action of Marbofloxacin Impurity E is not thoroughly understood. it is believed to be similar to other fluoroquinolones by impairing bacterial DNA gyrase, resulting in rapid bactericidal activity . This mechanism involves the inhibition of DNA replication and repair, leading to the death of bacterial cells. The molecular targets include DNA gyrase and topoisomerase IV, which are crucial for bacterial DNA replication .

Comparison with Similar Compounds

Marbofloxacin Impurity E can be compared with other similar compounds, such as:

Properties

Molecular Formula

C18H23FN4O4

Molecular Weight

378.4 g/mol

IUPAC Name

8-ethoxy-6-fluoro-1-(methylamino)-7-(4-methylpiperazin-1-yl)-4-oxoquinoline-3-carboxylic acid

InChI

InChI=1S/C18H23FN4O4/c1-4-27-17-14-11(16(24)12(18(25)26)10-23(14)20-2)9-13(19)15(17)22-7-5-21(3)6-8-22/h9-10,20H,4-8H2,1-3H3,(H,25,26)

InChI Key

HATKOXAYUXGYIS-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C2C(=CC(=C1N3CCN(CC3)C)F)C(=O)C(=CN2NC)C(=O)O

Origin of Product

United States

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